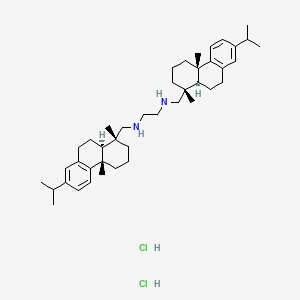
Hydrabamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrabamine dihydrochloride is a hydrochloride. It contains a hydrabamine.
Applications De Recherche Scientifique
Hydrate Formation and Stability
- Structural and Thermodynamic Characterization: Hydrabamine dihydrochloride is important in understanding hydrate formation, which affects solid-state properties crucial for chemical processing, handling, and storage. Studies on similar compounds, like phloroglucinol, highlight the importance of hydration in determining physical properties (Braun, Tocher, Price, & Griesser, 2012).
- Influence on Molecular Aggregation: Research on morphinanes, which have structural similarities, demonstrates how functional groups, water molecules, and counterions like Cl– influence molecular aggregation and solid-state properties (Braun, Gelbrich, Kahlenberg, & Griesser, 2014).
Chemical Reactions and Synthesis
- Aminostigmine Synthesis: this compound can be involved in the synthesis of compounds like aminostigmine, an anticholinesterase drug, showcasing its role in pharmaceutical compound development (Prozorovskii et al., 2004).
- Diazo Compound Formation: It can be used in the generation of diazo compounds through dehydrogenation of hydrazones, demonstrating its utility in organic synthesis (Javed & Brewer, 2007).
Analytical and Diagnostic Applications
- Detection in Drinking Water: Its derivatives, like hydrazine, are analyzed in drinking water for safety assessments, indicating its relevance in environmental monitoring (Davis & Li, 2008).
- Bioimaging Applications: Derivatives like hydrazine are used in dual-response chemosensors for bioimaging in living cells, highlighting their role in biological research and diagnostics (He et al., 2020).
Industrial and Environmental Significance
- Carbon Dioxide Capture: Hydrazine derivatives are investigated for their potential in capturing carbon dioxide, an important environmental application (Lee et al., 2014).
Propriétés
Formule moléculaire |
C42H66Cl2N2 |
|---|---|
Poids moléculaire |
669.9 g/mol |
Nom IUPAC |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C42H64N2.2ClH/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42;;/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3;2*1H/t37-,38-,39-,40-,41+,42+;;/m0../s1 |
Clé InChI |
FBGKIVBTDNVGQM-XFRAEFFKSA-N |
SMILES isomérique |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C.Cl.Cl |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C.Cl.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)

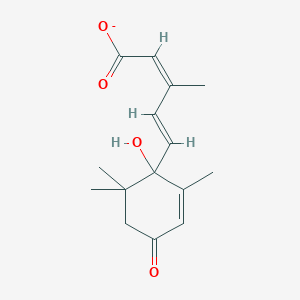


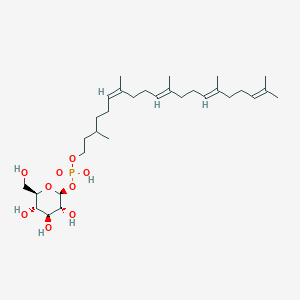
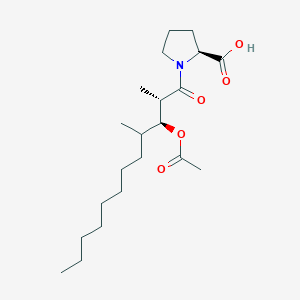

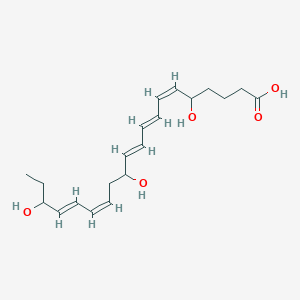
![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)


